molecular formula C10H10BrIOS B14039944 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one

1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14039944
M. Wt: 385.06 g/mol
InChI Key: JKNWMNQNXJGGEI-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS. This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Halogenation: The acylated product is then subjected to halogenation using bromine and iodine to introduce the bromo and iodo substituents.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with hydrogen peroxide can produce a sulfoxide.

Scientific Research Applications

1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds, while the methylthio group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions. The methylthio group also adds to its versatility, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10BrIOS

Molecular Weight

385.06 g/mol

IUPAC Name

1-bromo-3-(4-iodo-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

JKNWMNQNXJGGEI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CBr)I

Origin of Product

United States

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